![molecular formula C20H13ClN2O3S B2693124 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-47-1](/img/structure/B2693124.png)

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

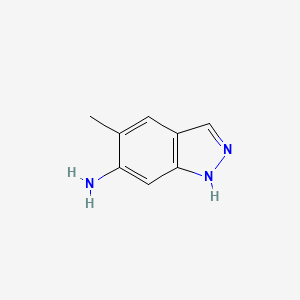

Descripción

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research on imidazole derivatives, which share structural similarities with the compound , has revealed significant antitumor activity. These compounds have been investigated for their potential as new antitumor drugs, with some having passed preclinical testing stages (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in supramolecular chemistry, offering applications ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into nanometer-sized structures and multivalent nature drive their utility in various fields (Cantekin, S., de Greef, T. D., & Palmans, A., 2012).

AMPK Activation and Independent Effects

The compound AICAr, an AMPK activator, illustrates the complexity of interpreting the effects of compounds that might have both dependent and independent activities related to their primary mechanisms. This highlights the importance of thorough studies to understand the full range of biological effects a compound might exhibit (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Pharmacological and Antioxidant Activities

The development and evaluation of novel benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities demonstrate the potential of structurally similar compounds in generating therapeutic agents (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Antimicrobial and Antioxidant Properties

Chlorogenic Acid (CGA) and its derivatives have been studied for their diverse pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. This suggests potential applications for compounds with antioxidant or antimicrobial capabilities (Naveed, M., Hejazi, V., Abbas, M., Kamboh, A. A., Khan, G. J., Shumzaid, M., Ahmad, F., Babazadeh, D., Fangfang, X., Modarresi-Ghazani, F., Wenhua, L., & Xiaohui, Z., 2018).

Mecanismo De Acción

Target of Action

Thiazoles and isochromenes are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of thiazoles and isochromenes can vary widely depending on the specific compound and its functional groups. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins .

Biochemical Pathways

Thiazoles and isochromenes can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of thiazoles and isochromenes can vary widely depending on the specific compound and its functional groups. For example, some thiazole derivatives have been found to possess significant anti-tumor activity .

Propiedades

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S/c21-16-8-4-2-6-13(16)9-14-11-22-20(27-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPUZEGDLQDWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)

![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)